3-(1-Isopropylpiperidin-2-yl)-N,N-dimethylpyridin-2-amine
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Overview
Description
3-(1-Isopropylpiperidin-2-yl)-N,N-dimethylpyridin-2-amine is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is characterized by its unique structure, which includes a piperidine ring substituted with an isopropyl group and a pyridine ring substituted with a dimethylamine group.
Preparation Methods
The synthesis of 3-(1-Isopropylpiperidin-2-yl)-N,N-dimethylpyridin-2-amine involves several steps. One common synthetic route includes the reaction of 2-chloropyridine with N,N-dimethylamine in the presence of a base to form N,N-dimethylpyridin-2-amine. This intermediate is then reacted with 1-isopropylpiperidine under suitable conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
3-(1-Isopropylpiperidin-2-yl)-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs.
Scientific Research Applications
3-(1-Isopropylpiperidin-2-yl)-N,N-dimethylpyridin-2-amine has various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-(1-Isopropylpiperidin-2-yl)-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, enzyme inhibition, or receptor activation, depending on the specific target and context of use .
Comparison with Similar Compounds
3-(1-Isopropylpiperidin-2-yl)-N,N-dimethylpyridin-2-amine can be compared with other similar compounds, such as:
(1-Isopropylpiperidin-3-yl)methanol: This compound has a similar piperidine ring structure but differs in the substituent groups attached to the ring.
(1-Isopropylpiperidin-4-yl)acetic acid hydrochloride: Another similar compound with a piperidine ring, but with different functional groups and properties.
5-(1-Isopropylpiperidin-2-yl)-3-methyl-2-(piperidin-1-yl)pyridine: This compound also contains a piperidine ring but has additional substituents that confer different chemical and biological properties.
Properties
Molecular Formula |
C15H25N3 |
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Molecular Weight |
247.38 g/mol |
IUPAC Name |
N,N-dimethyl-3-(1-propan-2-ylpiperidin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C15H25N3/c1-12(2)18-11-6-5-9-14(18)13-8-7-10-16-15(13)17(3)4/h7-8,10,12,14H,5-6,9,11H2,1-4H3 |
InChI Key |
ZLEZJCZBPONNHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCCC1C2=C(N=CC=C2)N(C)C |
Origin of Product |
United States |
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